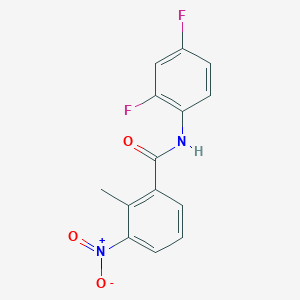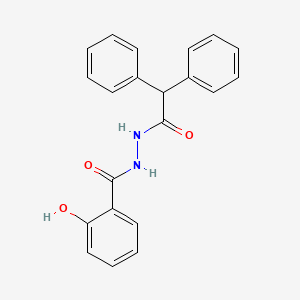![molecular formula C10H12N2O5S B5812567 methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate, also known as MASC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MASC has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is primarily based on its ability to form covalent bonds with the active site of proteases and enzymes. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate contains a carbamate functional group that reacts with the active site of these enzymes, leading to the formation of a stable covalent bond. This covalent bond prevents the enzyme from functioning normally, leading to inhibition of its activity.
Biochemical and Physiological Effects:
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been shown to inhibit the activity of acetylcholinesterase and carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has several advantages and limitations for laboratory experiments. One advantage of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its ability to selectively inhibit the activity of specific enzymes. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of enzyme function and regulation.
However, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate also has some limitations. One limitation is its potential toxicity. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to be toxic to some cell types, which limits its use in certain experiments. Additionally, the covalent bond formed between methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate and the active site of enzymes is irreversible, which limits its use in some studies.
Orientations Futures
There are several future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. One direction is the development of new methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate derivatives with improved properties, such as reduced toxicity or increased selectivity for specific enzymes. Another direction is the use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate in the development of new drugs for the treatment of various diseases, such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. The future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate are promising, and further research in this area is expected to yield valuable insights into the function and regulation of enzymes, as well as the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. The resulting compound is then reacted with methyl isocyanate to form methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. This synthesis method has been extensively studied and optimized to produce high yields of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate.
Applications De Recherche Scientifique
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been widely used in scientific research due to its unique properties. One of the most significant applications of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its use as a protease inhibitor. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of protease function and regulation.
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been used as a substrate for various enzymes, including acetylcholinesterase and carbonic anhydrase. The use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate as a substrate allows for the study of enzyme kinetics and inhibition.
Propriétés
IUPAC Name |
methyl N-[4-(acetylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12-18(15,16)9-5-3-8(4-6-9)11-10(14)17-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIGMLMXIDPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(acetylsulfamoyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
